2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
Description
Properties
Molecular Formula |
C23H16Cl3N5OS |
|---|---|
Molecular Weight |
516.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,3-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H16Cl3N5OS/c24-17-11-9-15(10-12-17)22-29-30-23(31(22)18-6-2-1-3-7-18)33-14-20(32)28-27-13-16-5-4-8-19(25)21(16)26/h1-13H,14H2,(H,28,32)/b27-13+ |
InChI Key |
ADGUHBMIXALHCH-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C(=CC=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Synthesis
The 1,2,4-triazole scaffold is synthesized using a modified Ainsworth protocol, where hydrazine hydrate reacts with formamide under controlled conditions. Slow addition of 64% aqueous hydrazine to preheated formamide (170°C) minimizes side reactions such as 4-amino-1,2,4-triazole formation. A molar ratio of 4:1 (formamide:hydrazine) ensures 85–90% triazole yield. For the target compound, 4-chlorophenyl and phenyl substituents are introduced via nucleophilic aromatic substitution using 4-chlorobenzaldehyde and benzaldehyde precursors.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 170°C (±2°C) |
| Hydrazine Addition | 2–4 hours |
| Solvent | None (neat formamide) |
| Catalyst | None |
Sulfanyl Group Functionalization
The sulfanyl (-S-) group is introduced at the triazole’s 3-position through nucleophilic displacement of a leaving group (e.g., chloride) using potassium carbonate as a base. 5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is reacted with chloroacetohydrazide in anhydrous acetone under reflux:
Optimization Note : Prolonged reflux (>6 hours) reduces yields due to hydrazide decomposition.
Hydrazide Intermediate Preparation
The acetohydrazide intermediate is synthesized by reacting ethyl chloroacetate with hydrazine hydrate. Microwave irradiation (700 W, 10–12 minutes) accelerates the reaction, achieving 92% yield compared to 72% under conventional heating:
Schiff Base Formation
The final step involves condensation of the hydrazide intermediate with 2,3-dichlorobenzaldehyde in methanol containing catalytic acetic acid. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, followed by dehydration:
Critical Parameter : The E-isomer is favored by using anhydrous conditions and removing water via molecular sieves.
Reaction Optimization and Challenges
Triazole Purity Enhancement
Excess formamide (>4 equivalents) suppresses 4-amino-1,2,4-triazole formation, a common byproduct. Distillation under reduced pressure (100 mm Hg) recovers unreacted formamide for reuse.
Sulfanyl Group Stability
The thiol group is prone to oxidation; thus, reactions are conducted under nitrogen. Post-reaction, ascorbic acid washes mitigate disulfide formation.
Schiff Base Stereoselectivity
The E-configuration is confirmed via -NMR coupling constants ( Hz for trans vinyl protons). Isomerization to the Z-form occurs above 60°C, necessitating low-temperature storage.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove:
Spectroscopic Validation
IR Spectroscopy :
-NMR (DMSO-) :
Mass Spectrometry :
-
Molecular ion peak at m/z 524.1 [M+H] (calc. 523.5)
Yield and Scalability Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Triazole Formation | 85–90 | 90 |
| Sulfanyl Introduction | 78 | 88 |
| Hydrazide Synthesis | 92 | 95 |
| Schiff Base Condensation | 80 | 97 |
Scaling to 100 g batches reduces overall yield by 8–10% due to exothermic side reactions during triazole synthesis .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl (-S-) group attached to the triazole ring acts as a leaving group, enabling nucleophilic substitution. Common reagents and outcomes include:
| Reagents/Conditions | Products Formed | Application/Notes |
|---|---|---|
| Alkyl halides/amines in basic media | Thioether derivatives | Functionalization for bioactivity |
| Sodium hydroxide (aqueous) | Replacement with oxygen/nitrogen nucleophiles | Structural diversification |
Reactions are typically conducted at 60–80°C in ethanol or dimethylformamide (DMF), with yields optimized via pH control (8–10).
Oxidation Reactions
The sulfanyl group oxidizes to sulfoxide or sulfone derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| Hydrogen peroxide (30%) | Room temperature, 12 hrs | Sulfoxide (-SO-) derivative |
| Potassium permanganate | Acidic medium, reflux | Sulfone (-SO₂-) derivative |
Oxidation enhances polarity and potential pharmacokinetic properties.
Cyclization Reactions
The hydrazide moiety facilitates cyclization to form heterocyclic systems:
| Reagents/Conditions | Product | Key Structural Feature |
|---|---|---|
| Carbon disulfide (CS₂), base | Triazolo-thiadiazole hybrids | Fused triazole-thiadiazole core |
| Thioglycolic acid, reflux | Thiazolidinone derivatives | Five-membered lactam ring |
Cyclization reactions occur under reflux (6–8 hrs) and are monitored via TLC.
Hydrolysis Reactions
The hydrazone bond (C=N) hydrolyzes under acidic or alkaline conditions:
| Conditions | Products | Mechanism |
|---|---|---|
| 1M HCl, 80°C, 4 hrs | Hydrazine + aldehyde components | Acid-catalyzed cleavage |
| 2M NaOH, ethanol, reflux | Carboxylic acid derivatives | Base-mediated saponification |
Hydrolysis is critical for metabolite studies and derivative synthesis .
Condensation Reactions
The hydrazide group reacts with aldehydes/ketones to form new hydrazone derivatives:
| Aldehyde/Ketone | Conditions | Product |
|---|---|---|
| Aromatic aldehydes | Ethanol, catalytic acid | Extended hydrazone analogs |
| Heterocyclic ketones | Reflux, 6 hrs | Hybrid structures with enhanced activity |
This reaction is pivotal for generating combinatorial libraries.
Interaction with Biological Targets
While not a classical chemical reaction, the compound undergoes in situ transformations in biological systems:
-
Glutathione conjugation : The sulfanyl group reacts with glutathione via nucleophilic attack, forming detoxified metabolites.
-
Enzyme inhibition : The triazole ring coordinates with metalloenzyme active sites, altering catalytic activity.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the triazole ring exhibit notable antimicrobial and antifungal activities. The presence of the triazole moiety in this compound suggests potential effectiveness against various pathogens. Studies have shown that triazoles can inhibit the synthesis of ergosterol, a vital component of fungal cell membranes, thereby exerting fungicidal effects .
Anticancer Activity
The compound is also being investigated for its anticancer properties. The hydrazide functional group may contribute to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that derivatives of triazole exhibit cytotoxic effects on cancer cell lines, indicating a promising avenue for further exploration .
Biochemistry
Enzyme Inhibition Studies
In biochemical research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. The sulfanyl group may facilitate interactions with metal ions or specific amino acid residues in enzymes, providing insights into the mechanisms of enzyme catalysis and inhibition. Such studies are crucial for understanding metabolic pathways and developing enzyme inhibitors as therapeutic agents .
Protein-Ligand Interaction Analysis
The unique electronic properties of the compound allow researchers to explore its binding affinity with various proteins. This is particularly relevant in drug design, where understanding how a ligand interacts with its target protein can inform the development of more effective pharmaceuticals .
Materials Science
Organic Semiconductors
The electronic properties of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide make it a candidate for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic semiconductors, which are essential components in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
Case Study 1: Antifungal Activity
A study published in Molecules highlighted the synthesis and evaluation of triazole derivatives against fungal strains. The results indicated that certain structural modifications significantly enhanced antifungal activity compared to standard treatments. This underscores the potential of compounds like this compound as novel antifungal agents .
Case Study 2: Enzyme Inhibition
Research featured in De Gruyter explored the inhibitory effects of various triazole derivatives on specific enzymes involved in metabolic pathways. The findings demonstrated that modifications to the triazole ring could enhance binding affinity and inhibitory potency, suggesting that similar strategies could be applied to optimize the efficacy of this compound for therapeutic applications .
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, affecting their function .
Comparison with Similar Compounds
Structural and Electronic Effects
Chlorine vs. Methoxy/Hydroxy Groups :
- Cl substituents (target compound) enhance lipophilicity (logP ~4.5–5.0) compared to methoxy (logP ~2.0–3.0) or hydroxy (logP ~1.5–2.5) groups, favoring membrane permeability but reducing aqueous solubility .
- Electron-withdrawing Cl groups may stabilize the triazole ring via resonance, whereas electron-donating groups (e.g., OMe, OH) increase nucleophilicity at the hydrazide nitrogen .
Steric Effects :
Computational Similarity Analysis
Using Tanimoto coefficients (MACCS/Morgan fingerprints), the target compound exhibits:
Bioactivity Trends
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article discusses its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 432.9 g/mol. The structural features include a triazole ring and various phenyl groups which contribute to its biological activities.
Biological Activity Overview
-
Antimicrobial Activity :
- Triazole derivatives have been extensively studied for their antibacterial and antifungal properties. The presence of the mercapto group in this compound enhances its potential as an antimicrobial agent. Studies have shown that similar compounds exhibit significant activity against various bacterial strains and fungi .
-
Anticancer Properties :
- Research indicates that triazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated significant cytotoxicity against different cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells . The mechanism often involves interference with cell cycle progression and induction of apoptosis.
- Anti-inflammatory Effects :
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to the target compound:
- Study on Anticancer Activity : A series of 1,2,4-triazole derivatives were synthesized and tested against HepG2 cells. The most potent derivative exhibited an IC50 value of 13 µg/mL, indicating strong anti-proliferative activity .
- Antimicrobial Screening : Another study evaluated a variety of triazole derivatives against standard microbial strains. Compounds showed varying degrees of effectiveness, with some achieving zones of inhibition comparable to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural components:
- Electron-donating groups : Compounds with electron-donating groups (e.g., methyl) at specific positions on the phenyl rings tend to exhibit enhanced anticancer activity.
- Substituent effects : The presence of halogens (like chlorine) can modulate the lipophilicity and overall bioactivity of the compound .
Data Tables
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction progress be monitored?
The synthesis involves sequential nucleophilic substitution and condensation reactions. For example, hydrazine hydrate can react with a triazole-thioether intermediate under reflux in ethanol, monitored by TLC (e.g., Chloroform:Methanol 7:3 ratio). Post-reaction, the product is precipitated in ice water to improve purity .
Q. How can the triazole and hydrazone moieties be structurally confirmed?
Use 1H/13C NMR to identify characteristic peaks:
- Triazole protons: δ 8.2–8.5 ppm (aromatic), δ 3.5–4.0 ppm (sulfanyl-CH2).
- Hydrazone C=N: ~160 ppm in 13C NMR. X-ray crystallography (via SHELX programs) resolves stereochemistry and validates the (E)-configuration of the hydrazone .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Quantify impurities using a C18 column with UV detection (λ = 254 nm).
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values.
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields?
Apply Design of Experiments (DoE) or Bayesian optimization to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal reflux time and hydrazine stoichiometry .
Q. What computational methods predict binding interactions of this compound with biological targets?
Perform molecular docking (AutoDock Vina) to model interactions with enzymes like tyrosinase or α-glucosidase. Validate predictions with MD simulations (AMBER/CHARMM) to assess binding stability .
Q. How to address contradictions in biological assay data (e.g., IC50 variability)?
- Dose-Response Repetition : Conduct triplicate assays with controls (e.g., heparin for anticoagulant studies).
- Statistical Analysis : Use one-way ANOVA with Tukey’s post hoc test (α = 0.05) to confirm significance .
Q. What challenges arise in crystallographic refinement of this compound?
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement.
- Disordered Substituents : Apply restraints (e.g., SIMU/DELU) to phenyl/chlorophenyl groups .
Q. How to design derivatives with enhanced bioactivity?
- Bioisosteric Replacement : Substitute 2,3-dichlorophenyl with 3,4,5-trimethoxyphenyl for improved solubility.
- SAR Analysis : Compare IC50 values of analogs with varying triazole substituents .
Q. What safety protocols are essential for handling chlorinated intermediates?
- PPE : Wear nitrile gloves and FFP3 masks.
- Ventilation : Use fume hoods during synthesis.
- Waste Disposal : Neutralize chlorinated byproducts with NaOH before disposal .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
